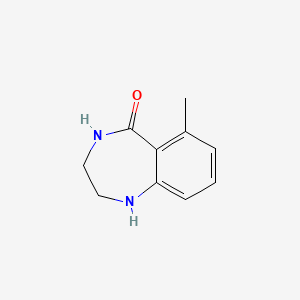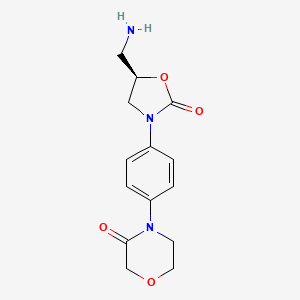
(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
Vue d'ensemble
Description
(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, also known as (R)-AMPO, is an organic compound that belongs to the class of oxazolidinones. It is a chiral molecule with a three-dimensional structure, which is composed of a morpholine ring, a phenyl ring, and an oxazolidinone ring. (R)-AMPO has been studied extensively due to its potential applications in medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
1. Structural and Spectral Studies
(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, a precursor in the synthesis of Linezolid, has been extensively studied for its structural and spectral properties. Solid-state nuclear magnetic resonance (SS NMR) spectroscopy and electron ionization mass spectrometry have been employed to analyze the dynamic molecular disorder in the crystal lattice of Linezolid polymorphs. This research provides significant insights into the molecular behavior of Linezolid and its precursors (Wielgus, Paluch, Frelek, Szczepek, & Potrzebowski, 2015).
2. Antitumor Activity
Synthetic derivatives of this compound have been investigated for their antitumor properties. Tertiary aminoalkanol hydrochlorides derived from aminomethylation of morpholine-containing compounds have shown promising results in tests for antitumor activity, highlighting the potential of these derivatives in cancer research (Isakhanyan et al., 2016).
3. Metabolic Biotransformation Studies
The compound is also significant in pharmacokinetic studies. For instance, the metabolic biotransformation of FYL-67, a novel oxazolidinone antibacterial drug with a morpholinyl ring, was studied using liquid chromatography-tandem mass spectrometry. This research is essential for understanding the drug's pharmacodynamics and toxicodynamics (Sang et al., 2016).
4. QSAR Analysis for Antioxidant Activity
A QSAR (Quantitative Structure-Activity Relationship) analysis of morpholine-containing derivatives has been conducted to evaluate their potential as antioxidants. This analysis provides a theoretical foundation for designing new potential antioxidants, indicating the broad applicability of these compounds in various fields of medicinal chemistry (Drapak et al., 2019).
5. Antibacterial and Antifungal Activities
Several studies have synthesized and tested morpholine-containing derivatives for their antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new antimicrobial agents. These studies are crucial in the ongoing fight against drug-resistant pathogens (Patil et al., 2017).
Propriétés
IUPAC Name |
4-[4-[(5R)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXXSYVEWAYIGZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one identified as a degradation product of Rivaroxaban?
A1: The research article describes a stability study of Rivaroxaban under various stress conditions according to ICH guidelines []. The study found Rivaroxaban susceptible to degradation under acidic conditions. Using HPTLC with MS/TOF, researchers separated and characterized the degradation products, one of which was identified as (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. The identification was based on the mass spectral data and fragmentation patterns obtained from the MS/TOF analysis, combined with IR and NMR data [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




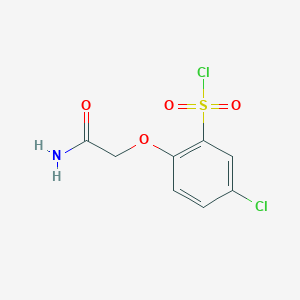
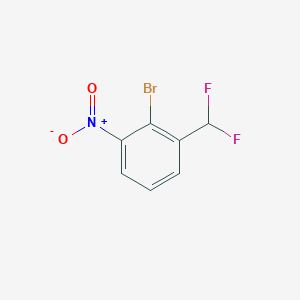
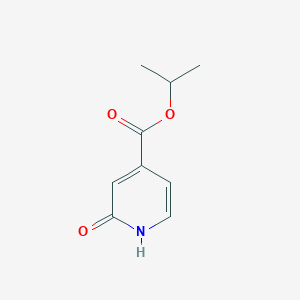


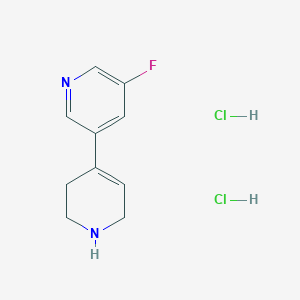
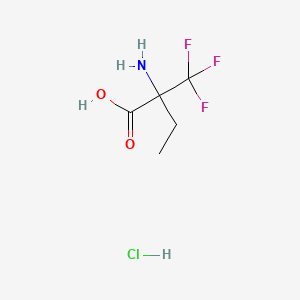
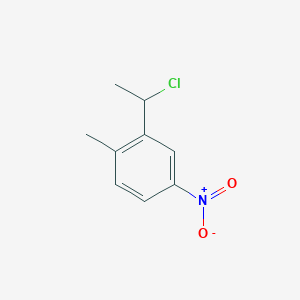
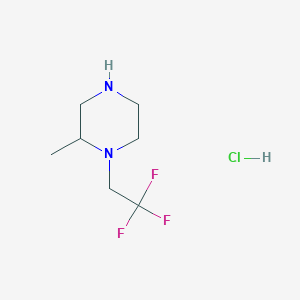
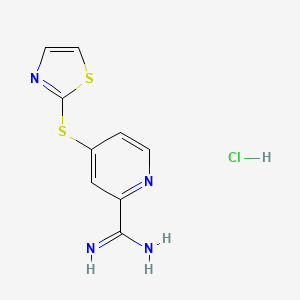
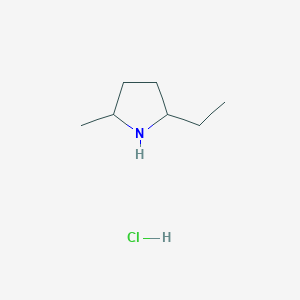
![2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377167.png)
